molecular formula C8H6FI B14244184 (1-Fluoro-2-iodoethenyl)benzene CAS No. 204399-33-7

(1-Fluoro-2-iodoethenyl)benzene

Katalognummer: B14244184
CAS-Nummer: 204399-33-7
Molekulargewicht: 248.04 g/mol
InChI-Schlüssel: CTPMQUDSAMZGHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Fluoro-2-iodoethenyl)benzene is an organofluorine compound characterized by the presence of both fluorine and iodine atoms attached to an ethenyl group, which is further bonded to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluoro-2-iodoethenyl)benzene typically involves the use of cross-coupling reactions. One common method is the palladium-catalyzed cross-coupling reaction of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. This reaction is carried out in the presence of catalytic amounts of palladium acetate (Pd(OAc)2) and sodium carbonate (Na2CO3), resulting in high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Fluoro-2-iodoethenyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate (Pd(OAc)2) and palladium chloride (Pd(PPh3)2Cl2) are commonly used catalysts.

    Bases: Sodium carbonate (Na2CO3) is frequently used as a base in these reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions are typically substituted ethenylbenzenes, which can be further functionalized for various applications .

Wissenschaftliche Forschungsanwendungen

(1-Fluoro-2-iodoethenyl)benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1-Fluoro-2-iodoethenyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of both fluorine and iodine atoms enhances its reactivity, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound in organic synthesis and research .

Eigenschaften

CAS-Nummer

204399-33-7

Molekularformel

C8H6FI

Molekulargewicht

248.04 g/mol

IUPAC-Name

(1-fluoro-2-iodoethenyl)benzene

InChI

InChI=1S/C8H6FI/c9-8(6-10)7-4-2-1-3-5-7/h1-6H

InChI-Schlüssel

CTPMQUDSAMZGHN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=CI)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.